Ganoderic Acid X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic Acid X can be synthesized through biotechnological methods involving the expression of specific cytochrome P450 (CYP) genes from Ganoderma lucidum in Saccharomyces cerevisiae. This process involves the oxidation of lanosterol derivatives to produce ganoderic acids .
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method allows for the controlled production of ganoderic acids by optimizing fermentation conditions such as nutrient substrates, temperature, and pH levels .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydrogen peroxide (H₂O₂) and cytochrome P450 enzymes.
Reduction: Sodium borohydride (NaBH₄) is often used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ganoderic acids, which exhibit enhanced biological activities .
Scientific Research Applications
Ganoderic Acid X has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential in cancer therapy, liver protection, and immune modulation .
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Ganoderic Acid X exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits hepatoprotective and anti-viral activities.
Ganoderic Acid F: Demonstrates potential in regulating immune responses.
Uniqueness of Ganoderic Acid X: this compound is unique due to its potent anti-cancer properties and ability to induce apoptosis in cancer cells by inhibiting topoisomerases. This sets it apart from other ganoderic acids which may have different primary activities .
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,26-,27+,30-,31-,32-/m1/s1 |
InChI Key |
YCWGPALSXRBKTM-VBCUQECFSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
Synonyms |
3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid ganoderic acid X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.